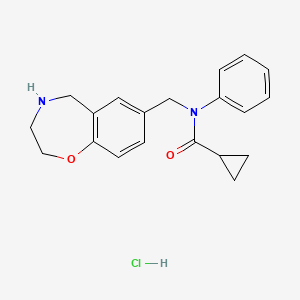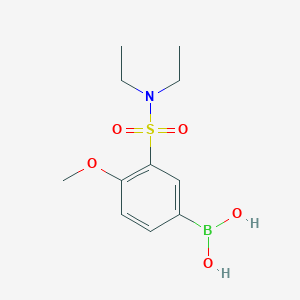![molecular formula C8H7NO6S B3023378 [(4-Nitrophenyl)sulfonyl]acetic acid CAS No. 3937-94-8](/img/structure/B3023378.png)
[(4-Nitrophenyl)sulfonyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Nitrophenyl)sulfonyl]acetic acid is a useful research compound. Its molecular formula is C8H7NO6S and its molecular weight is 245.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Interaction Studies
[(4-Nitrophenyl)sulfanyl]acetic acid has been observed to form hydrogen-bonded molecular structures, showcasing its potential in the development of supramolecular assemblies. In one study, molecules of the title compound are linked by paired O-H⋯O hydrogen bonds into centrosymmetric dimers, forming molecular ladders through additional C-H⋯O hydrogen bonds and pi-pi stacking interactions, which could have implications for designing molecular materials with specific properties (Glidewell, Low, Skakle, & Wardell, 2002).
Synthetic Chemistry Applications
In synthetic chemistry, [(4-Nitrophenyl)sulfonyl]acetic acid derivatives have been employed as intermediates in various reactions. For example, the microwave-assisted synthesis of 5-(4-nitrophenyl)-2-phenyl-4-(phenylsulfonyl)-2,3-dihydrofuran was performed via manganese(III) acetate-based oxidative cyclization, highlighting the role of nitrophenyl sulfone derivatives in facilitating cyclization reactions and forming complex organic structures (Curti, Crozet, & Vanelle, 2009).
Another study involved the synthesis of novel pyrrolo[1,2-a][3.1.6]benzothiadiazocine rings, demonstrating the utility of 1-{[1-(2-nitrophenyl)-1H-pyrrol-2-yl]sulfonyl}acetone in generating complex heterocyclic compounds through unusual rearrangement reactions. This indicates the significance of nitrophenylsulfonyl derivatives in expanding the toolbox for the synthesis of heterocyclic compounds, which are of interest in pharmaceutical and materials science research (Kimbaris, Cobb, Tsakonas, & Varvounis, 2004).
Material Science and Electrochemical Sensing
In material science, the modification of electrode surfaces with aryl compounds, including derivatives of this compound, has been explored for the development of enhanced electrochemical sensors. For instance, gold-copper alloy nanoparticles modified electrodes demonstrated ultrahigh sensitivity for the detection of nitroaromatic compounds, suggesting the potential of nitrophenyl sulfone derivatives in environmental monitoring and pollution detection applications (Shah et al., 2017).
Safety and Hazards
Orientations Futures
Recent developments in the field of sustainable sulfone synthesis, which includes [(4-Nitrophenyl)sulfonyl]acetic acid, focus on novel or improved methodologies utilizing solvents recommended by the Chem . The catalytic reduction of 4-nitrophenol has become a benchmark reaction to assess the activity of the nanostructured materials .
Mécanisme D'action
Target of Action
Sulfonamide compounds, which include [(4-nitrophenyl)sulfonyl]acetic acid, are known to interact with various enzymes and receptors .
Mode of Action
Sulfonamides generally act by inhibiting enzymes or interacting with receptors, leading to changes in cellular processes .
Biochemical Pathways
It’s worth noting that sulfonamides can influence a variety of biochemical pathways due to their broad range of interactions .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Propriétés
IUPAC Name |
2-(4-nitrophenyl)sulfonylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6S/c10-8(11)5-16(14,15)7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICAMBKGKQLIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368284 |
Source


|
| Record name | [(4-nitrophenyl)sulfonyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3937-94-8 |
Source


|
| Record name | [(4-nitrophenyl)sulfonyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline](/img/structure/B3023295.png)

![N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide](/img/structure/B3023300.png)



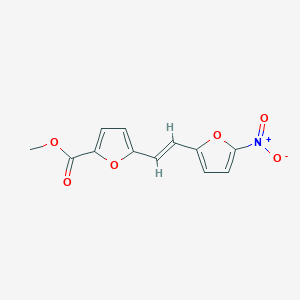
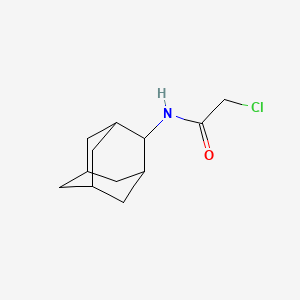

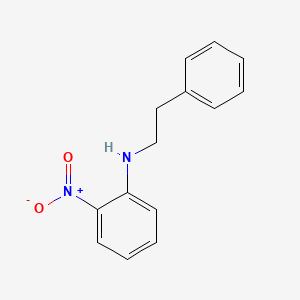
![N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B3023313.png)
![N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B3023314.png)
